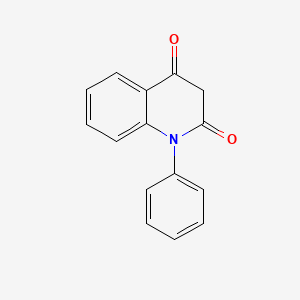

1-phenylquinoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-phenylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 1-position and two keto groups at the 2 and 4 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-phenylquinoline-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminoaryl ketones with phenylacetylenes. This reaction typically takes place in an ionic liquid medium in the presence of a zinc trifluoromethanesulfonate catalyst . Another method involves the use of visible light-mediated synthesis from quinoline N-oxides, which provides a greener alternative to conventional synthesis methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the visible light-mediated synthesis, could be adapted for industrial-scale production.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions, particularly at reactive positions on the quinoline ring.

Chlorination and Bromination

-

Chlorination : Reaction with POCl₃ or SOCl₂ converts hydroxyl groups to chlorides. For example, 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one reacts with POCl₃ in dioxane to form 3,6-dichloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (5D ) and 3,6,8-trichloro derivatives (5F ) (Table 1) .

-

Azide Substitution : Sodium azide replaces halogens (Cl/Br) in DMF under darkness. For instance, 3-chloro-3-phenylquinoline-2,4-dione reacts with NaN₃ to yield 3-azido derivatives (1A–D ) with yields up to 77% .

Table 1: Chlorination and Azide Substitution Outcomes

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination of 4D | POCl₃, dioxane, 46–47°C | 5D (dichloro derivative) | 92 |

| Azide substitution of 5A | NaN₃, DMF, darkness | 1A (3-azido derivative) | 77 |

Cycloaddition Reactions

The quinoline core participates in [3+2] cycloadditions with azides or alkynes under catalytic conditions.

Copper-Catalyzed Cycloaddition

-

3-Azido-1-benzyl-3-phenylquinoline-2,4-dione (1E ) reacts with terminal alkynes (e.g., phenylacetylene) in DMSO using CuSO₄∙5H₂O and granular copper. Reactions proceed at room temperature, yielding triazoloquinoline derivatives (3Ea , 3Eb ) with up to 97% efficiency (Table 2) .

Table 2: Cycloaddition Reaction Performance

| Substrate | Reagent | Catalyst | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1E | Phenylacetylene | CuSO₄, Cu⁰ | 2.5 | 3Ea | 97 |

| 1E | Propargyl alcohol | CuSO₄, Cu⁰ | 2 | 3Eb | 94 |

Condensation and Cyclization

The Friedländer quinoline synthesis is employed to construct the quinoline backbone.

Solvent-Free Synthesis

-

A solvent-free method using poly(phosphoric acid) (PPA) facilitates the cyclization of 2-aminoaryl ketones with phenylacetylenes, producing 1-(4-phenylquinolin-2-yl)propan-1-one (3 ) in high yields. This approach eliminates solvent waste and enhances reaction efficiency .

Functional Group Transformations

Oxidation and Reduction

-

Oxidation : The ketone groups at positions 2 and 4 can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups to hydroxyls, forming dihydroquinoline derivatives.

Table 3: Functional Group Reactivity

| Reaction Type | Reagent | Product | Key Application |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Quinoline-2,4-dicarboxylic acid | Drug intermediate |

| Reduction | NaBH₄ | 2,4-Dihydroxyquinoline | Fluorescent probes |

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

-

Anticancer Derivatives : C5- or C8-substituted analogs act as CB2R agonists, while C6/C7-substituted derivatives are antagonists .

-

Anti-inflammatory Agents : Hydrazinylidene derivatives inhibit TNF-α and IL-6 cytokines, showing promise in treating autoimmune diseases .

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

Wirkmechanismus

The mechanism of action of 1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair . Additionally, the compound can interact with cellular receptors and ion channels, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: A basic structure with a wide range of biological activities.

Quinazoline: Similar to quinoline but with an additional nitrogen atom in the ring system.

Pyranoquinoline: Contains an additional oxygen atom in the ring system, leading to different biological activities.

Uniqueness

1-phenylquinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of two keto groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

1-Phenylquinoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies from various research findings.

The structure of this compound includes a quinoline core with a phenyl group and two carbonyl groups at positions 2 and 4. This configuration allows for various chemical reactions, such as oxidation and substitution, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-Phenylquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12 | 70 |

| Compound B | Escherichia coli | 11 | 75 |

| Compound C | Candida albicans | 10 | 77 |

In a study evaluating various derivatives, compounds demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound's mechanism involves intercalation with DNA, leading to disruption of cancer cell proliferation.

Case Study:

A study reported that specific derivatives of quinoline-diones exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 5 μM against breast cancer cells (MCF-7), indicating potent anticancer activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. The compound has shown the ability to inhibit pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound D | TNF-α: 60 |

| Compound E | IL-6: 55 |

Research has indicated that certain derivatives can effectively reduce levels of TNF-α and IL-6 in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxime group present in some derivatives can form hydrogen bonds with biological macromolecules. Additionally, the quinoline core's ability to intercalate with DNA disrupts cellular processes critical for cancer cell survival.

Eigenschaften

IUPAC Name |

1-phenylquinoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPPHHQPBWHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.